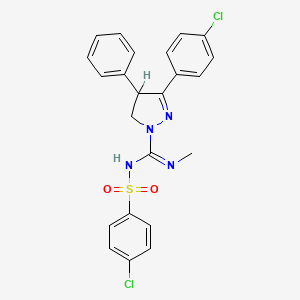
Ibipinabant
Overview
Description
Ibipinabant, also known as SLV319 or BMS-646256, is a drug used in scientific research . It acts as a potent and highly selective CB1 antagonist . It has been used in trials studying the treatment of obesity and type 2 diabetes .
Synthesis Analysis
An atom-efficient synthesis of ibipinabant has been reported . Modifications of the central N-methyl group of ibipinabant with polar pendants provided analogs that followed physicochemical guidelines for diminishing blood-brain barrier penetration .Molecular Structure Analysis
Ibipinabant is a 3,4-diarylpyrazoline derivative . Its chemical formula is C23H20Cl2N4O2S . The average weight is 487.4 and the monoisotopic weight is 486.0684025 .Chemical Reactions Analysis
Ibipinabant has shown muscle toxicity in a pre-clinical dog study with mitochondrial dysfunction . A study revealed increased cellular reactive oxygen species generation and a decreased ATP production capacity .Scientific Research Applications
Obesity Treatment
Ibipinabant is a potent and highly selective CB1 antagonist . It has shown potent anorectic effects in animals, and was researched for the treatment of obesity . However, CB1 antagonists as a class have now fallen out of favor as potential anorectics following the problems seen with rimonabant .
Structure-Activity Relationship Studies
Despite the challenges with CB1 antagonists, Ibipinabant is still used for laboratory research, especially structure-activity relationship studies . These studies are crucial in drug development as they help in understanding the relationship between the chemical structure of a compound and its pharmacological activity.
Memory and Cognition Regulation
SLV330, a structural analogue of Ibipinabant, was reported active in animal models related to the regulation of memory, cognition, as well as in addictive behavior . This suggests that Ibipinabant and its analogues could potentially be used in the treatment of cognitive disorders and addiction.
Mitochondrial Toxicity Studies
Ibipinabant has been found to induce mitochondrial toxicity, exhibiting a strong cytotoxic potency in C2C12 myoblasts . This makes it a useful compound for studying mitochondrial toxicity mechanisms, which could lead to the development of treatments for diseases related to mitochondrial dysfunction.
ADP/ATP Exchange Inhibition
Ibipinabant has been identified to inhibit adenine nucleotide translocase (ANT)-dependent mitochondrial ADP/ATP exchange . This off-target effect can be studied further to understand its implications in cellular energy metabolism.
Drug Development
Minor structural modification of Ibipinabant could abolish ANT inhibition leading to a decreased cytotoxic potency . This finding is instrumental in the development of new types of safer CB1R antagonists .
Future Directions
Ibipinabant was initially developed by AbbVie, Inc., but its global highest R&D status is now discontinued . It is now only used for laboratory research, especially structure-activity relationship studies into novel CB1 antagonists . The development of new types of safer CB1R antagonists is a potential future direction .
Mechanism of Action
Target of Action
The primary target of Ibipinabant is the cannabinoid receptor 1 (CB1) . This receptor is part of the endocannabinoid system, which plays a crucial role in various physiological processes such as appetite regulation, pain sensation, mood, and memory .
Mode of Action
Ibipinabant acts as an inverse agonist at the CB1 receptor . This means it binds to the same receptor as endogenous cannabinoids but induces an effect opposite to them. Instead of activating the receptor, Ibipinabant inhibits its activity, leading to decreased endocannabinoid signaling .
Biochemical Pathways
The inhibition of CB1 receptors by Ibipinabant affects several biochemical pathways. It reduces the activity of the G-protein-coupled receptor signaling pathway , which is involved in various physiological processes such as neurotransmission and immune response . By inhibiting this pathway, Ibipinabant can influence the body’s energy balance and metabolism .
Pharmacokinetics
Like many other drugs, it is likely to be absorbed through the gastrointestinal tract, distributed throughout the body via the bloodstream, metabolized in the liver, and excreted through the kidneys . These processes can affect the drug’s bioavailability, or the proportion of the drug that enters the circulation and can have an active effect .
Result of Action
The molecular and cellular effects of Ibipinabant’s action are primarily related to its inhibition of CB1 receptors. This can lead to a decrease in appetite and potentially contribute to weight loss . Additionally, by inhibiting endocannabinoid signaling, Ibipinabant may also affect pain sensation, mood, and memory .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Ibipinabant. For example, factors such as diet and lifestyle can affect the body’s endocannabinoid system and thus potentially influence the drug’s effectiveness . Additionally, the drug’s stability could be affected by storage conditions such as temperature and humidity .
properties
IUPAC Name |
5-(4-chlorophenyl)-N-(4-chlorophenyl)sulfonyl-N'-methyl-4-phenyl-3,4-dihydropyrazole-2-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20Cl2N4O2S/c1-26-23(28-32(30,31)20-13-11-19(25)12-14-20)29-15-21(16-5-3-2-4-6-16)22(27-29)17-7-9-18(24)10-8-17/h2-14,21H,15H2,1H3,(H,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXJQVVLKUYCICH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(NS(=O)(=O)C1=CC=C(C=C1)Cl)N2CC(C(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20Cl2N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60457819 | |
| Record name | 3-(4-Chlorophenyl)-N-[(4-chlorophenyl)sulfonyl]-4,5-dihydro-N′-methyl-4-phenyl-1H-pyrazole-1-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60457819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
487.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-N-((4-chlorophenyl)sulfonyl)-N'-methyl-4-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide | |
CAS RN |
362519-49-1 | |
| Record name | 3-(4-Chlorophenyl)-N-[(4-chlorophenyl)sulfonyl]-4,5-dihydro-N′-methyl-4-phenyl-1H-pyrazole-1-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60457819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



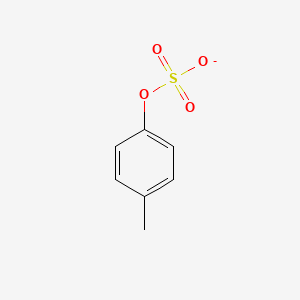
![2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-quinolin-8-ylprop-2-enamide](/img/structure/B1663765.png)
![(2S)-6-amino-N-[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanamide](/img/structure/B1663766.png)


![N-[2-(5-Hydroxy-1H-indol-3-yl)ethyl]octadecanamide](/img/structure/B1663772.png)
![N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]hexadecanamide](/img/structure/B1663773.png)
![2-[[5-(2,6-Dimethoxyphenyl)-1-[4-[3-(dimethylamino)propyl-methylcarbamoyl]-2-propan-2-ylphenyl]pyrazole-3-carbonyl]amino]adamantane-2-carboxylic acid](/img/structure/B1663775.png)
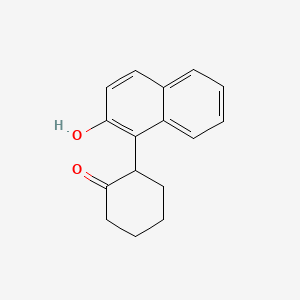
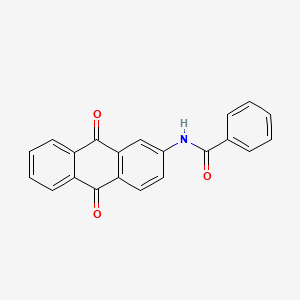

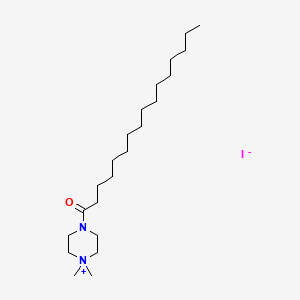
![4-Benzyl-1-{thieno[2,3-d]pyrimidin-4-yl}piperidine](/img/structure/B1663783.png)
![Quinoxalino[2,3-b]quinoxaline](/img/structure/B1663784.png)